molecular formula C29 H40 N4 O7 . x Cl H B560419 Omadacycline hydrochloride CAS No. 1196800-39-1

Omadacycline hydrochloride

カタログ番号 B560419
CAS番号: 1196800-39-1
分子量: 556.65(Free base)
InChIキー: XFPTUHUKKFUSNF-XGLFQKEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omadacycline is a novel aminomethylcycline antibiotic and a semisynthetic derivative of the tetracycline class of antibacterial drugs . It is used to treat community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . It has demonstrated in vitro activity against resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin- and macrolide-resistant Streptococcus pneumoniae, vancomycin-resistant Enterococcus (VRE), and Clostridioides difficile .


Synthesis Analysis

Omadacycline is a semisynthetic compound derived from minocycline . It has had chemical structure modifications at the C9 and C7 positions of the core tetracycline rings that allow stability in the efflux pump and ribosomal protection protein mechanisms of tetracycline resistance .


Molecular Structure Analysis

Omadacycline, a derivative of minocycline, has a chemical structure similar to tigecycline with an alkylaminomethyl group replacing the glycylamido group at the C-9 position of the D-ring of the tetracycline core .


Chemical Reactions Analysis

Omadacycline inhibits bacterial protein synthesis by binding the primary tetracycline binding site on the 30S subunit of the bacterial ribosome . It directly inhibits bacterial protein synthesis while sparing bacterial DNA, RNA, and peptidoglycan synthesis .


Physical And Chemical Properties Analysis

Omadacycline has a volume of distribution (Vd) ranging from 190 to 204 L, a terminal elimination half-life (t ½) of 13.5-17.1 h, total clearance (CL T) of 8.8-10.6 L/h, and protein binding of 21.3% in healthy subjects . Oral bioavailability of omadacycline is estimated to be 34.5% .

科学的研究の応用

Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs)

Specific Scientific Field

This application falls under the field of Infectious Diseases .

Summary of the Application

Omadacycline hydrochloride has been found to be effective in treating complicated skin and soft tissue infections (cSSTIs). These infections are caused by bacteria invading the skin and surrounding tissues, which is a common problem in hospitals .

Methods of Application or Experimental Procedures

Randomized controlled trials (RCTs) were conducted to evaluate Omadacycline for cSSTIs. The trials were searched in databases of PubMed, Embase, Cochrane, Web of Science, and Clinical Trial, up to July 2022 .

Results or Outcomes

Four RCTs consisting of 1,757 patients were included, with linezolid (LZD) as a comparator drug. For clinical efficacy, Omadacycline was not inferior to LZD in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations. For microbiological response, Omadacycline was numerically higher than LZD in the microbiologically evaluable (ME) and microbiological MITT (micro-MITT) populations .

Treatment of Acute Bacterial Infections

Specific Scientific Field

This application is also in the field of Infectious Diseases .

Summary of the Application

Omadacycline has been used for the treatment of acute bacterial infections. It has been found to have similar clinical cure ratio and microbiological eradication rate as comparators in the treatment of acute bacterial infections .

Methods of Application or Experimental Procedures

A search of PubMed, Embase, Cochrane Library, and Clinical Trials was conducted up to July 1, 2022. Only randomized controlled trials (RCTs), in which Omadacycline and other antibiotics were evaluated for treating acute bacterial infections in adults, were included .

Results or Outcomes

A total of seven RCTs involving 2841 patients with acute bacterial infection were included. The clinical cure ratio of Omadacycline was similar to the comparators in the treatment of acute bacterial infections. Omadacycline had a microbiological eradication rate similar to comparators in the treatment of acute bacterial infections .

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Specific Scientific Field

This application falls under the field of Pulmonology .

Summary of the Application

Omadacycline hydrochloride has been found to be effective in treating Community-Acquired Bacterial Pneumonia (CABP). CABP is a common type of pneumonia, which is an infection that inflames the air sacs in one or both lungs .

Methods of Application or Experimental Procedures

Randomized controlled trials (RCTs) were conducted to evaluate Omadacycline for CABP. The trials were searched in databases of PubMed, Embase, Cochrane, Web of Science, and Clinical Trial, up to July 2022 .

Results or Outcomes

The clinical efficacy of Omadacycline was not inferior to its comparators in the modified intent-to-treat (MITT) and clinically evaluable (CE) populations. For microbiological response, Omadacycline was numerically higher than its comparators in the microbiologically evaluable (ME) and microbiological MITT (micro-MITT) populations .

Treatment of Urinary Tract Infections (UTIs)

Specific Scientific Field

This application is in the field of Urology .

Summary of the Application

Omadacycline has been used for the treatment of urinary tract infections (UTIs). It has been found to have similar clinical cure ratio and microbiological eradication rate as comparators in the treatment of UTIs .

Methods of Application or Experimental Procedures

A search of PubMed, Embase, Cochrane Library, and Clinical Trials was conducted up to July 1, 2022. Only randomized controlled trials (RCTs), in which Omadacycline and other antibiotics were evaluated for treating UTIs in adults, were included .

Results or Outcomes

A total of seven RCTs involving 2841 patients with UTIs were included. The clinical cure ratio of Omadacycline was similar to the comparators in the treatment of UTIs. Omadacycline had a microbiological eradication rate similar to comparators in the treatment of UTIs .

Safety And Hazards

Adverse events were reported in 48.3% of the patients in the omadacycline group and in 45.7% of those in the linezolid group; the most frequent adverse events in both groups were gastrointestinal (in 18.0% and 15.8% of the patients in the respective groups) .

将来の方向性

Omadacycline is a promising antibiotic for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections . It has demonstrated efficacy against a broad spectrum of pathogens including resistant isolates, which are increasing in prevalence and complexity . Ongoing clinical trials are investigating omadacycline for the treatment of urinary tract infections .

特性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omadacycline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omadacycline hydrochloride
Reactant of Route 2
Omadacycline hydrochloride
Reactant of Route 3
Omadacycline hydrochloride
Reactant of Route 4
Omadacycline hydrochloride
Reactant of Route 5
Omadacycline hydrochloride
Reactant of Route 6
Omadacycline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。